molecular formula C7H2Br2F4O B1410343 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene CAS No. 1804935-11-2

1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1410343
CAS No.: 1804935-11-2
M. Wt: 337.89 g/mol
InChI Key: HMYNELQAMXOEDU-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring two bromine atoms at positions 1 and 2, a fluorine atom at position 4, and a trifluoromethoxy group at position 3. The trifluoromethoxy group enhances electron-withdrawing effects, while bromine atoms serve as reactive handles for cross-coupling reactions.

Properties

IUPAC Name

1,2-dibromo-4-fluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNELQAMXOEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of Trifluoromethoxy Group

The trifluoromethoxy substituent is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. One common approach involves:

  • Starting from a fluorinated phenol derivative.
  • Reacting with trifluoromethylating agents under copper or palladium catalysis to form the trifluoromethoxy group.

This step is critical as it sets the stage for selective bromination by influencing the electronic properties of the aromatic ring.

Selective Bromination

The dibromination at positions 1 and 2 (ortho to the trifluoromethoxy and fluorine substituents) is achieved by controlled bromination using:

  • Molecular bromine (Br2) in the presence of a Lewis acid catalyst or under photochemical conditions.
  • N-Bromosuccinimide (NBS) as a milder brominating agent to avoid over-bromination.
  • Reaction temperature and solvent polarity are optimized to favor substitution at the desired positions.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Trifluoromethoxy introduction Copper/palladium catalyst, trifluoromethyl source Acetonitrile, THF 50–80 °C Requires inert atmosphere, dry solvents
Bromination Br2 or NBS, Lewis acid catalyst Dichloromethane, 1,2-dichloroethane 0–25 °C Controlled addition to prevent polybromination
Fluorination (if needed) Electrophilic fluorinating agents Acetonitrile, DCM 0–40 °C Fluorine generally retained from start

Research Findings and Industrial Considerations

  • Automated reactors have been employed in industrial settings to maintain precise control over reaction parameters, improving yield and purity.
  • The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and chemical stability, which is beneficial for downstream applications.
  • Palladium-catalyzed cross-coupling reactions have shown high efficiency and selectivity in introducing the trifluoromethoxy group, reducing the number of synthetic steps.
  • Bromination selectivity is influenced by the electronic effects of the trifluoromethoxy and fluorine substituents; thus, reaction conditions must be finely tuned to avoid undesired isomers or polybrominated byproducts.

Summary Table of Preparation Steps

Preparation Stage Purpose Typical Reagents/Conditions Key Challenges
Trifluoromethoxy group installation Introduce OCF3 substituent Palladium catalyst, trifluoromethyl source, inert solvent Achieving regioselectivity and yield
Bromination Add two bromine atoms ortho to substituents Br2 or NBS, Lewis acid, low temperature Avoiding over-bromination and side products
Fluorination (if required) Introduce or retain fluorine atom Electrophilic fluorinating agents Maintaining fluorine position without substitution

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium phosphate (K3PO4).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Products include substituted derivatives with amine or thiol groups replacing the bromine atoms.

    Coupling Reactions: Biaryl compounds with various functional groups.

    Reduction Reactions: The corresponding fluorinated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene serves as a precursor in the synthesis of complex organic molecules. It is often utilized in coupling reactions such as Suzuki-Miyaura coupling, where it can react with boron reagents to form biaryl compounds .
    • The compound is also involved in various substitution reactions where the bromine atoms can be replaced by other nucleophiles under suitable conditions.
  • Medicinal Chemistry
    • This compound is significant in pharmaceutical research due to its derivatives that exhibit biological activity. The trifluoromethoxy group enhances the binding affinity of compounds to biological targets, making it useful in the development of potential drug candidates .
    • Studies have shown that halogenated compounds can influence the pharmacokinetics and pharmacodynamics of drugs, potentially leading to improved therapeutic profiles .
  • Material Science
    • This compound is employed in the production of advanced materials with specialized properties. Its unique chemical characteristics allow for the development of materials that exhibit enhanced thermal stability and chemical resistance .

Case Studies

StudyFocus AreaFindings
Synthesis of Fluorinated Compounds Organic ChemistryDemonstrated that this compound could be effectively used as a building block for synthesizing fluorinated derivatives with potential biological activity.
Biological Activity Assessment Medicinal ChemistryInvestigated the interaction of this compound with specific enzymes, revealing enhanced binding affinities due to the presence of halogens .
Material Development Material ScienceExplored its application in creating polymeric materials that exhibit improved mechanical properties and resistance to degradation .

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-fluoro-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison:

1-Bromo-4-(trifluoromethoxy)benzene (CAS RN 407-14-7): Mono-brominated derivative with a trifluoromethoxy group at position 4 .

1-Bromo-3-(trifluoromethoxy)benzene (CAS RN 2252-44-0): Isomeric mono-brominated compound with trifluoromethoxy at position 3 .

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS RN 157590-60-8): Diamine derivative with bromo and trifluoromethyl groups .

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS RN 511540-64-0): Polyfluorinated bromobenzene with complex substituents .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C)
1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene C₇H₂Br₂F₄O 355.90 Br (1,2), F (4), OCF₃ (5) Not reported
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 Br (1), OCF₃ (4) 153–155
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine C₇H₆BrF₃N₂ 255.04 Br (4), CF₃ (5), NH₂ (1,2) Not reported
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.06 Br (4), F (2,6), OCF₂ (5), F (1,2,3) Not reported

Biological Activity

1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest due to its unique molecular structure, which includes two bromine atoms, one fluorine atom, and a trifluoromethoxy group. This combination endows it with distinctive chemical properties that may influence its biological activity. Understanding the biological effects of this compound is crucial for its potential applications in medicinal chemistry and materials science.

The molecular formula of this compound is C7H2Br2F3O. The presence of multiple halogen substituents enhances its lipophilicity and stability, which are important factors in biological interactions. The trifluoromethoxy group particularly contributes to its reactivity and binding affinities with various biological targets.

Halogenated compounds like this compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. These reactions can lead to the formation of stable adducts with biomolecules such as proteins and nucleic acids, potentially altering their functions.

Biological Activity

Research into the biological activity of this compound primarily focuses on its interactions with enzymes and receptors. Studies suggest that the presence of halogen substituents can enhance binding affinities to specific molecular targets, which may lead to significant biological effects.

Enzyme Inhibition Studies

In vitro studies have indicated that similar halogenated compounds exhibit inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. For example, compounds with comparable structures have shown moderate inhibition against lipoxygenases (LOX) and cyclooxygenase-2 (COX-2), which are relevant targets in inflammation and cancer research .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Activity Description
Compound ALOX-1515.2Moderate inhibition
Compound BCOX-210.4Dual inhibitory effect
Compound CAChE19.2Moderate activity

Case Studies

A relevant case study involved the synthesis and evaluation of related halogenated benzene derivatives. These studies demonstrated that structural modifications significantly influenced biological activity. For instance, a derivative with a trifluoromethyl group exhibited enhanced lipophilicity and enzyme inhibition compared to its non-halogenated counterparts .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and stability in biological systems. Factors such as metabolic pathways and the compound's interactions with cellular components play a critical role in determining its bioavailability and therapeutic potential .

Q & A

Q. What synthetic methodologies are effective for preparing 1,2-dibromo-4-fluoro-5-(trifluoromethoxy)benzene?

A general approach involves halogenation and functional group substitution. For example, bromination of fluorinated benzene derivatives using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled conditions can introduce bromine atoms at specific positions. The trifluoromethoxy group may be introduced via nucleophilic substitution of a nitro or hydroxyl group using trifluoromethylating reagents like CsF/AgOTf (see analogous synthesis in for substituted triazoles). Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR can resolve fluorine and proton environments, while 13C^{13}\text{C} NMR identifies carbon frameworks.
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns from bromine/fluorine.
  • X-ray crystallography : For unambiguous structural confirmation (if crystals are obtainable).
    Cross-referencing with analogous bromo-fluoroarenes (e.g., 1-bromo-3-(trifluoromethoxy)benzene in ) helps validate spectral assignments .

Q. What thermodynamic properties can be predicted using computational methods?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can estimate bond dissociation energies, dipole moments, and reaction thermodynamics. Hybrid functionals like B3LYP, which incorporate exact exchange (as discussed in ), improve accuracy for halogenated systems. For example, atomization energy deviations <2.4 kcal/mol are achievable .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in experimental spectroscopic data?

Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., rotational barriers of the trifluoromethoxy group). Time-dependent DFT (TD-DFT) can simulate vibrational frequencies and chemical shifts, while relaxed potential energy scans identify low-energy conformers. For accurate asymptotic behavior of exchange-correlation functionals, gradient-corrected methods ( ) are recommended .

Q. What strategies optimize regioselectivity in bromination reactions for this compound?

Regioselectivity is influenced by directing groups and steric/electronic effects. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites. Experimentally, using bulky solvents or low temperatures can suppress kinetic pathways. For example, meta-bromination in trifluoromethoxy-substituted arenes is favored due to electron-withdrawing effects (see for analogous systems) .

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The -OCF₃ group is electron-withdrawing, stabilizing transition metals in Suzuki or Ullmann couplings. However, steric hindrance may reduce reaction rates. Pre-activation via lithiation or silylation (e.g., using TMSCl) improves coupling efficiency. Comparative studies with 4-(trifluoromethoxy)bromobenzene () provide mechanistic insights .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure ().
  • Ventilation : Use fume hoods due to potential bromine/hydrogen fluoride release during decomposition.
  • Waste disposal : Segregate halogenated waste and consult certified disposal services () .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene
Reactant of Route 2
1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene

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